2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzylthio group, a pyridin-3-yloxy group, and an azetidin-1-yl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an appropriate alcohol or phenol.
Attachment of the Benzylthio Group: The final step involves the thiolation of the intermediate compound with a benzylthiol reagent under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio or pyridin-3-yloxy groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.
Uniqueness
2-(Benzylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(13-22-12-14-5-2-1-3-6-14)19-10-16(11-19)21-15-7-4-8-18-9-15/h1-9,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOGPRKBNISULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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